molecular formula C13H18BNO4 B2923480 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 2377609-54-4

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B2923480
CAS No.: 2377609-54-4
M. Wt: 263.1
InChI Key: LBBIRUYBPAYAFB-UHFFFAOYSA-N
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Description

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group and a boronic ester group attached to a benzoic acid core. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Mechanism of Action

Target of Action

Similar compounds are often used as reagents in organic synthesis , suggesting that its targets could be a variety of organic compounds.

Mode of Action

It’s known that similar compounds are used in organic synthesis , indicating that it might interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

Given its potential use in organic synthesis , it could be involved in various biochemical pathways depending on the specific reactions it’s used in.

Pharmacokinetics

Similar compounds have a predicted density of 108±01 g/cm3 , a melting point of 77-81°C (lit.) , and a boiling point of 355.6±25.0 °C (Predicted) . These properties could impact its bioavailability.

Result of Action

Given its potential use in organic synthesis , it could result in the formation of new compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by exposure to oxygen, heat, and strong oxidizing agents . Therefore, it should be stored in a dark place, sealed in dry conditions, and at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 2-amino-4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both an amino group and a boronic ester group. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis. Additionally, its ability to form reversible covalent bonds with diols and other nucleophiles makes it useful in various applications, such as sensing, drug delivery, and material science.

Properties

IUPAC Name

2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,15H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBIRUYBPAYAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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